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L-glutamic acid L-alanine

Kokumi taste Calcium-sensing receptor (CaSR) Sensory science

L-Glutamic acid L-alanine (H-Glu-Ala-OH; CAS 21064-18-6; molecular formula C₈H₁₄N₂O₅; MW 218.21 g/mol) is an α-linked L-glutamyl dipeptide consisting of an L-glutamic acid residue coupled via its α-carboxyl group to the amino group of L-alanine. It belongs to the class of N‑L‑α‑glutamyl dipeptides and is formally designated as (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid (ChEBI:73849).

Molecular Formula C8H16N2O6
Molecular Weight 236.22 g/mol
Cat. No. B8333913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-glutamic acid L-alanine
Molecular FormulaC8H16N2O6
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4.C3H7NO2/c6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t3-;2-/m00/s1
InChIKeyWBWUIYCIVXDWHM-BHFSHLQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid L-Alanine (H-Glu-Ala-OH, α-Glutamylalanine) — Compound Class, Registry, and Baseline Specifications for Scientific Procurement


L-Glutamic acid L-alanine (H-Glu-Ala-OH; CAS 21064-18-6; molecular formula C₈H₁₄N₂O₅; MW 218.21 g/mol) is an α-linked L-glutamyl dipeptide consisting of an L-glutamic acid residue coupled via its α-carboxyl group to the amino group of L-alanine [1]. It belongs to the class of N‑L‑α‑glutamyl dipeptides and is formally designated as (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid (ChEBI:73849). The compound is a white to off-white solid with a melting point of 167–169 °C, a predicted density of 1.362 g/cm³, and an estimated water solubility of approximately 1.07 × 10⁵ mg/L at 25 °C (log Kow −2.10) . It is widely used as a model dipeptide in peptide transport studies, enzymatic hydrolysis assays, and as a building block in peptide synthesis [1].

Why α-Glutamylalanine (H-Glu-Ala-OH) Cannot Be Substituted by γ-Glutamylalanine or Other In-Class Dipeptides — The Evidence Threshold


The amino acid composition 'glutamic acid plus alanine' can form multiple structurally distinct dipeptides — including α-Glu-Ala (H-Glu-Ala-OH), γ-Glu-Ala (H-Glu(Ala-OH)-OH), the sequence-reversed Ala-Glu, and stereoisomers such as D-Glu-Ala — as well as the cyclised analogue Cyclo(-Ala-Glu). These compounds are not interchangeable: γ-Glu-Ala potently activates the calcium-sensing receptor (CaSR) at low micromolar concentrations and elicits a kokumi taste, whereas α-Glu-Ala does not [1]; the two linkage isomers yield entirely different CID mass spectral fingerprints, enabling or compromising analytical identification depending on the isomer selected [2]; and the L‑ vs D‑stereochemistry of the Glu‑Ala scaffold alters affinity for the human intestinal peptide transporter hPepT1 by over two orders of magnitude [3]. Consequently, indiscriminate substitution of one 'Glu‑Ala' form for another in sensory research, transporter assays, or analytical method development can produce categorically different — and scientifically invalid — results.

Quantitative Differentiation Evidence for L-Glutamic Acid L-Alanine (α-Glu-Ala) Versus Key Comparators


CaSR Activation and Kokumi Taste: α-Glu-Ala vs γ-Glu-Ala — An All-or-None Functional Dichotomy

γ-Glutamylalanine (γ-Glu-Ala) is a confirmed positive allosteric modulator of the human calcium-sensing receptor (CaSR) and elicits a kokumi taste (mouthfulness, thickness, continuity). In contrast, α-Glu-Ala (H-Glu-Ala-OH) does not activate CaSR and does not contribute to kokumi flavour. Sensory analysis of matured Gouda cheese identified a series of kokumi-active γ-glutamyl dipeptides, whereas none of the corresponding α-glutamyl dipeptides were found to be active [1]. Quantitative CaSR activation data confirm this: γ-Glu-Ala exhibits an EC₅₀ of 3.65 µM (Emax 42.6% relative to Ca²⁺) [2] or 4.8 µM in CaSR-expressing HEK-293 cells [3], while α-Glu-Ala shows no measurable CaSR agonism at any tested concentration.

Kokumi taste Calcium-sensing receptor (CaSR) Sensory science

Sensory Classification of Twelve L-Glutamyl Dipeptides: α-Glu-Ala Exhibits Flat Taste, Distinct from Brothy and Bitter Analogues

A systematic taste evaluation of twelve synthetic L-glutamyl dipeptides classified them into three distinct sensory groups based on human panel assessment. α-Glu-Ala falls into Group II (flat taste), alongside Glu-Gly, Glu-Pro, and Glu-Val. This differentiates it from Group I brothy/umami-tasting dipeptides (Glu-Asp, Glu-Thr, Glu-Ser, Glu-Glu) and Group III bitter-tasting dipeptides (Glu-Ile, Glu-Leu, Glu-Tyr, Glu-Phe) [1]. The classification also correlated with ion-exchange chromatographic properties (Rf values), providing an orthogonal physicochemical basis for differentiation [1].

Taste classification L-glutamyl oligopeptides Flavour chemistry

Negative-Ion CID Mass Spectrometry: Unambiguous Discrimination of α-Glu-Ala from γ-Glu-Ala Isomers

Low-energy collision-induced dissociation (CID) mass spectra of [M − H]⁻ ions provide unambiguous differentiation between α- and γ-glutamyl dipeptides. For γ-linked dipeptides (H-Glu(Xxx-OH)-OH), the CID spectrum is dominated by prominent elimination of the C-terminal amino acid (H-Xxx-OH), yielding a characteristic fragment at m/z 128 attributed to deprotonated pyroglutamic acid. In contrast, α-linked dipeptides (H-Glu-Xxx-OH), including H-Glu-Ala-OH, do not show this prominent neutral loss and instead exhibit different fragmentation pathways [1]. This spectral signature enables unequivocal identity confirmation of the purchased isomer.

Mass spectrometry Glutamyl linkage identification Analytical chemistry

YePEPT Peptide Transporter Affinity: Glu-Ala (Ki ~50 µM) Shows Structurally Defined Specificity Distinct from Asp-Ala

Structural and functional studies of the bacterial peptide transporter YePEPT demonstrate that Glu-Ala exhibits significant, electrostatically-defined substrate specificity. The Ki of YePEPT for Glu-Ala was determined to be approximately 50 µM — slightly higher affinity than the structurally related dipeptide Asp-Ala [1]. The molecular basis for this specificity is an electrostatic interaction between the negatively charged side-chain carboxyl group of the N-terminal glutamate residue and the positively charged Lys314 residue within the transporter binding pocket [1]. This mechanism was further validated by mutagenesis: substitution of Lys314 to glutamate reversed substrate preference toward positively charged dipeptides (e.g., Lys-Ala) [1].

Peptide transporter PEPT1/PEPT2 Substrate specificity

hPepT1 Stereochemical Discrimination: L-Glu vs D-Glu Scaffold Alters Transporter Affinity by >100-Fold

The stereochemistry of the Glu-Ala dipeptide scaffold is critical for recognition by the human intestinal oligopeptide transporter hPepT1. Prodrugs constructed with a D-Glu-Ala promoiety show poor hPepT1 affinity (Ki ~50 mM), whereas analogous L-Glu-Sar prodrugs exhibit high affinity (Ki ~0.2–0.3 mM) — an approximately 200-fold difference [1]. Although this comparison involves different C-terminal residues (Ala vs Sar), it demonstrates that the D-configuration at the N-terminal glutamate residue severely compromises transporter recognition, and by inference, L-Glu-Ala (the target compound) retains the native L-stereochemistry required for efficient transporter interaction.

hPepT1 Prodrug design Stereochemical specificity

γ-Glutamyl vs α-Glutamyl Dipeptide Distribution in Ripened Cheeses: γ/α Ratios of 0.3 to 19.1 Quantify Functional Segregation

Quantitative HPLC-MS/MS profiling of 14 cheese varieties revealed that γ-glutamyl dipeptide concentrations range from 5.4 to 3,590 µmol/kg dry matter, with γ/α-glutamyl dipeptide ratios spanning 0.3 to 19.1 depending on cheese type and maturation [1]. Critically, only the γ-glutamyl dipeptides — not the α-glutamyl counterparts — were associated with kokumi flavour activity. Blue Shropshire cheese contained the highest γ-glutamyl peptide concentration (3,590 µmol/kg), while α-glutamyl peptide concentrations remained substantially lower across all samples [1]. This natural abundance pattern underscores that α-Glu-Ala and γ-Glu-Ala are biosynthetically and functionally segregated in food systems.

Cheese ripening γ-Glutamyltransferase Kokumi peptide distribution

Evidence-Backed Research and Industrial Application Scenarios for L-Glutamic Acid L-Alanine (α-Glu-Ala)


Negative Control and Reference Standard for CaSR-Kokumi Screening Assays

In any CaSR activation or kokumi taste screening programme, α-Glu-Ala serves as the essential isomeric negative control. As demonstrated by Toelstede et al. (2009) and Ohsu et al. (2010), only γ-glutamyl dipeptides — not α-glutamyl dipeptides — activate CaSR and elicit kokumi taste [1][2]. Researchers screening novel kokumi compounds, evaluating food peptide fractions, or validating CaSR cell-based assays must include α-Glu-Ala to confirm that observed activity is specific to the γ-linkage and not an artefact of the glutamate-alanine amino acid composition alone.

Model Substrate for Structure-Function Studies of Peptide Transporters (PEPT1/PEPT2/YePEPT)

Glu-Ala is a structurally defined, negatively charged dipeptide substrate with established affinity for the peptide transporter YePEPT (Ki ~50 µM), mediated by an electrostatic interaction between the glutamate side chain and the Lys314 residue in the transporter binding pocket [3]. It is the compound of choice for structure-activity relationship studies probing the N-terminal substrate specificity of the POT family transporters, and for validating computational docking models of anionic peptide binding. The molecular basis of its recognition has been crystallographically confirmed (PDB: 4W6V) [3].

LC-MS/MS Identity Verification Standard for α/γ-Glutamyl Dipeptide Discrimination in Complex Matrices

The unambiguous differentiation of α- and γ-glutamyl dipeptides by negative-ion CID mass spectrometry — with γ-isomers producing a characteristic m/z 128 fragment (deprotonated pyroglutamic acid) absent in α-isomers — makes authentic α-Glu-Ala an indispensable reference standard for analytical laboratories [4]. Food analysis laboratories quantifying kokumi peptides in cheese, soy sauce, or fermented products must use pure α-Glu-Ala as a retention-time and fragmentation-pattern calibrant to prevent misassignment of chromatographic peaks to the wrong isomer.

Neutral-Taste Dipeptide Baseline for Flavour Chemistry and Sensory Panel Calibration

Based on the systematic taste classification of twelve L-glutamyl dipeptides by Arai et al. (1973), α-Glu-Ala is categorised as a 'flat taste' dipeptide (Group II) [5]. This makes it an appropriate sensory-neutral reference compound for flavour research programmes that require a glutamyl dipeptide scaffold without intrinsic brothy/umami or bitter taste interference. It can be used as a matrix-matched negative control when evaluating the taste-modulating effects of structurally related glutamyl peptides or Maillard reaction products in model food systems.

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